2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-(furan-2-yl)-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O/c1-2-7-15-10(4-1)11-6-8-16-14-17-13(18-19(11)14)12-5-3-9-20-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLVVRNCOFKSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One efficient method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This process uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines as starting materials, which react with 2-pyridyl trifluoromethanesulfonate under palladium catalysis . Another method involves intramolecular electrochemical dehydrogenative N–N bond formation under mild and scalable electrolytic conditions, using N-(2-pyridyl)amidines as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the aforementioned synthetic routes can be adapted for large-scale production. The use of palladium-catalyzed reactions and electrochemical methods offers scalability and efficiency, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyrimidine core.
Substitution: The compound can undergo substitution reactions, where functional groups on the furyl or pyridyl rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Notable applications include:
- Antimicrobial Activity : Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties against various pathogens .
- Anticancer Properties : Studies have shown that compounds in this class can inhibit tumor growth and induce apoptosis in cancer cells .
Neuropharmacology
Recent studies have explored the anticonvulsant effects of related triazolo-pyrimidine derivatives. For instance:
- Anticonvulsant Activity : A series of derivatives were tested for their efficacy in seizure models, demonstrating significant anti-seizure effects through modulation of GABA receptors .
The compound has been noted for its broad spectrum of biological activities:
- Enzyme Inhibition : Certain derivatives show promise as inhibitors for enzymes involved in cancer progression and inflammation.
- Receptor Interactions : Investigations into receptor-ligand interactions reveal potential applications in treating psychiatric disorders by targeting glutamate receptors .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various triazolo-pyrimidine derivatives, including 2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Compound | Activity against Staphylococcus aureus | Activity against E. coli |
|---|---|---|
| 1 | MIC = 16 µg/mL | MIC = 32 µg/mL |
| 2 | MIC = 8 µg/mL | MIC = 16 µg/mL |
Case Study 2: Anticonvulsant Effects
In a study focused on anticonvulsant activity, several derivatives were synthesized and tested using the maximal electroshock (MES) test. The findings revealed that compounds with similar structures exhibited significant protective effects against seizures.
| Compound | MES Test Result | Mechanism of Action |
|---|---|---|
| A | ED50 = 20 mg/kg | GABA receptor potentiation |
| B | ED50 = 15 mg/kg | Modulation of sodium channels |
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of [1,2,4]triazolo[1,5-a]pyrimidines is highly dependent on substituents at positions 2, 5, 6, and 7. Below is a comparative analysis of key analogs:
Pharmacological and Physicochemical Properties
A2A Receptor Antagonists (SCH 442416, ZM241385):
Anticancer Agents (7-(3,4,5-Trimethoxyphenyl) derivatives):
Herbicidal Derivatives:
Key Research Findings and Implications
Substituent-Driven Selectivity: Position 2 (furyl) is critical for receptor antagonism, while position 7 (pyridyl) may enhance kinase inhibition via metal coordination or hydrogen bonding . Compared to SCH 442416, the target compound’s pyridyl group could shift activity from adenosine receptors to kinases like CDK2 or BRD4 .
Metabolic Stability:
- Furyl and pyridyl groups are less prone to oxidative metabolism than benzyl or sulfanyl groups, suggesting improved pharmacokinetics for the target compound .
Unresolved Challenges: Limited solubility of pyridyl derivatives may require formulation optimization for in vivo applications .
Q & A
Q. What are the standard synthetic routes for 2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine?
The synthesis typically involves multi-step organic reactions, including cyclocondensation of substituted triazoles with pyrimidine precursors. For example:
- Step 1 : React 3,5-diamino-1,2,4-triazole with a furyl-substituted carbonyl compound under reflux in polar solvents (e.g., dimethylformamide or ethanol).
- Step 2 : Introduce the pyridyl moiety via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
- Critical parameters : Temperature (80–120°C), pH control (neutral to mildly acidic), and solvent polarity significantly influence yield (40–70%) and purity .
Q. Which spectroscopic methods are essential for characterizing this compound?
- NMR : H and C NMR confirm substituent positions and ring fusion. Aromatic protons appear as distinct multiplets (δ 7.5–9.0 ppm) .
- IR : Stretching vibrations for C=N (1600–1650 cm) and furyl/pyridyl C-H (3050–3100 cm) are diagnostic .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 316.1) .
Q. What preliminary biological assays are used to evaluate its activity?
- Enzyme inhibition : Screen against adenosine receptors (A, A) via radioligand binding assays (IC values in nM range) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol reduces side reactions .
- Catalysts : Palladium catalysts (e.g., Pd(PPh)) enhance cross-coupling efficiency for pyridyl introduction .
- Workup strategies : Column chromatography (silica gel, eluent: CHCl/MeOH 9:1) removes unreacted starting materials .
Q. How do structural modifications influence adenosine receptor selectivity?
- Substituent effects :
| Position | Substituent | A Affinity (K, nM) | A Selectivity |
|---|---|---|---|
| 2-Furyl | Unmodified | 1.1–2.5 | Low (30–50 nM) |
| 7-Pyridyl | Electron-withdrawing | 0.8–1.2 | High (>100-fold) |
- Key insight : Pyridyl groups enhance A selectivity via hydrophobic interactions in the receptor’s binding pocket .
Q. What computational methods predict binding modes and affinity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with A receptors. The furyl group forms π-π stacking with Phe168, while the pyridyl nitrogen hydrogen-bonds to Asn253 .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
Q. How to resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in IC values may arise from assay conditions (e.g., Mg concentration in binding buffers). Validate using standardized protocols (e.g., CHO-K1 cells expressing human A receptors) .
- Statistical tools : Apply ANOVA or Student’s t-test to compare datasets; consider batch effects from synthetic batches .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 3,5-Diamino-triazole, DMF, 100°C | 45–55 | ≥90% |
| 2 | 2-Bromopyridine, Pd(PPh), EtOH | 60–70 | ≥95% |
Q. Table 2. Biological Activity Profile
| Assay Type | Target | Result (Mean ± SD) | Reference |
|---|---|---|---|
| Radioligand binding | A | K = 1.2 ± 0.3 nM | |
| Antiproliferative (MTT) | HeLa cells | IC = 12.5 ± 1.8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
